3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde
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Overview
Description
3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde is a complex organic compound with the molecular formula C16H14I2O3 and a molecular weight of 508.09 g/mol . This compound is characterized by the presence of ethoxy, iodo, and benzaldehyde functional groups, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can produce carboxylic acids or alcohols, respectively .
Scientific Research Applications
3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The presence of iodine atoms can also facilitate the formation of halogen bonds, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-iodobenzaldehyde: Lacks the 4-iodobenzyl group, making it less complex and potentially less reactive.
5-Iodo-2-ethoxybenzaldehyde: Similar structure but with different substitution patterns, affecting its reactivity and applications.
4-[(4-Iodobenzyl)oxy]benzaldehyde: Similar but without the ethoxy group, which can influence its solubility and reactivity.
Uniqueness
3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations and applications. The presence of multiple iodine atoms also enhances its potential for halogen bonding and other interactions, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-[(4-iodophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14I2O3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRIHCBAAAXJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14I2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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